6-Cyclopropylmethoxy-1H-indazol-3-ylamine

Description

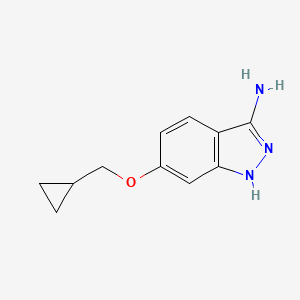

Structure

2D Structure

Propriétés

IUPAC Name |

6-(cyclopropylmethoxy)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-9-4-3-8(5-10(9)13-14-11)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOAFHIVADMIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC3=C(C=C2)C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Functionalization of the Indazole Core

C-3 Position Halogenation : The synthesis typically begins with 6-nitroindazole, which is selectively iodinated at the C-3 position using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). This step produces 3-iodo-6-nitroindazole, a key intermediate for further elaboration.

Protection of Indazole Nitrogen : The nucleophilic nitrogen at the N-1 position of the indazole ring is commonly masked using protecting groups such as tetrahydropyranyl (THP) to prevent side reactions during subsequent transformations. This protection is crucial for maintaining the integrity of the indazole ring during cross-coupling steps.

Introduction of the Cyclopropylmethoxy Group at C-6

- The 6-position substituent, cyclopropylmethoxy, can be introduced by nucleophilic aromatic substitution or through palladium-catalyzed coupling reactions starting from appropriately functionalized intermediates. Although direct examples for this exact substituent are scarce, analogous methods involve the use of protected hydroxy groups that are alkylated with cyclopropylmethyl halides under basic conditions to install the cyclopropylmethoxy moiety.

Cross-Coupling Reactions at C-3

Suzuki Coupling : The 3-iodo intermediate undergoes Suzuki coupling with suitable boronic acids or esters to introduce various amine-containing substituents at C-3. This reaction is catalyzed by palladium complexes (e.g., Pd(PPh3)4) in the presence of bases such as potassium carbonate or N,N-diisopropylethylamine, and solvents like DMF or toluene.

Heck Coupling : Alternatively, Heck reaction conditions can be employed to couple vinyl or aryl groups at C-3. This involves palladium(II) acetate as a catalyst, tri-o-tolylphosphine as a ligand, and bases such as N,N-diisopropylethylamine in DMF solvent.

Reduction and Amination Steps

Following the installation of substituents, the nitro group at C-6 (if present initially) is typically reduced to an amine using catalytic hydrogenation or chemical reducing agents like tin(II) chloride or iron in acidic media.

The resulting amine can then be further functionalized to form the 3-ylamine moiety through amide bond formation or direct amination reactions.

Protection and Deprotection Protocols

- Protecting groups on nitrogen or oxygen atoms are removed at appropriate stages using acid or base hydrolysis or specific reagents such as trifluoroacetic acid for THP groups, ensuring the final compound is obtained in its desired free form.

Summary Table of Key Reagents, Conditions, and Intermediates

| Step | Intermediate/Target | Reagents/Catalysts | Solvent | Notes |

|---|---|---|---|---|

| C-3 Iodination | 3-iodo-6-nitroindazole | Iodine (I2), K2CO3 (base) | DMF | Selective halogenation at C-3 |

| N-1 Protection | N-1 protected indazole | Tetrahydropyranyl chloride (THP-Cl) | Suitable solvent | Protects indazole nitrogen |

| Introduction of cyclopropylmethoxy | 6-cyclopropylmethoxy indazole | Cyclopropylmethyl halide, base (e.g., K2CO3) | DMF or other | Alkylation of hydroxy group |

| Suzuki Coupling at C-3 | 3-substituted indazole | Pd catalyst (e.g., Pd(PPh3)4), boronic acid, base | DMF, toluene | Forms C-C bond with amine-containing groups |

| Heck Coupling at C-3 | 3-vinyl/aryl substituted indazole | Pd(OAc)2, tri-o-tolylphosphine, base | DMF | Alternative cross-coupling method |

| Nitro Reduction | 6-aminoindazole | Catalytic hydrogenation or SnCl2/Fe + acid | Various | Converts nitro to amino group |

| Deprotection | Final free amine compound | Acidic or basic hydrolysis | Various | Removes protecting groups |

Research Findings and Optimization Notes

The choice of protecting groups and their stability under cross-coupling conditions is critical to avoid side reactions and degradation of the indazole core.

Palladium-catalyzed cross-coupling reactions have been optimized to proceed efficiently at moderate temperatures (around 80–120°C) with high regioselectivity at the C-3 position, enabling the introduction of diverse amine substituents.

Reduction of the nitro group to amine is best performed after cross-coupling to prevent interference with catalytic cycles and to maintain functional group compatibility.

The use of polar aprotic solvents such as DMF facilitates both halogenation and coupling reactions due to their ability to solvate ionic species and palladium complexes effectively.

The introduction of the cyclopropylmethoxy group requires careful control of reaction conditions to avoid ring-opening of the cyclopropyl moiety, typically performed under mild basic conditions.

Analyse Des Réactions Chimiques

6-Cyclopropylmethoxy-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

6-Cyclopropylmethoxy-1H-indazol-3-ylamine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, indazole derivatives have been shown to inhibit certain enzymes, affecting cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

6-Cyclopropylmethoxy-1H-indazol-3-ylamine can be compared with other indazole derivatives, such as:

1H-indazole-3-amine: Known for its antitumor activity.

6-(3-methoxyphenyl)-1H-indazol-3-amine: A promising FGFR1 inhibitor. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Activité Biologique

6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and related research findings.

The molecular formula of this compound is C11H12N4O, and it features an indazole core, which is known for its diverse biological activities. The compound is characterized by the presence of a cyclopropylmethoxy group at the 6-position, which influences its pharmacological properties.

Research indicates that this compound may exert its biological effects primarily through the modulation of apoptosis and cell cycle regulation in cancer cells. The compound has been shown to inhibit key pathways involved in cell survival and proliferation:

- Apoptosis Induction : It promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax. This shift in protein expression leads to increased rates of both early and late apoptosis in treated cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting the transition to the S phase. This effect was confirmed through flow cytometry analysis, indicating a potential mechanism for its anti-proliferative effects .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably, it demonstrated significant antiproliferative activity against K562 (chronic myeloid leukemia) cells with an IC50 value of 5.15 µM. In contrast, it showed a higher IC50 value of 33.2 µM against normal HEK-293 cells, indicating a favorable selectivity index (SI) of 6.45 compared to traditional chemotherapeutics like 5-Fluorouracil (SI = 0.14) .

Study Overview

In a recent study, K562 cells were treated with varying concentrations of this compound (0, 10, 12, or 14 µM) over a period of 48 hours. The results indicated:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 0 | Control |

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

This data illustrates a clear dose-dependent increase in apoptosis rates .

Mechanistic Insights

Further mechanistic investigations revealed that treatment with the compound altered the expression levels of critical proteins involved in apoptosis regulation:

| Protein | Expression Change |

|---|---|

| Bcl-2 | Decreased |

| Bax | Increased |

| p53 | Upregulated |

| MDM2 | Downregulated |

These findings suggest that the compound not only induces apoptosis but also disrupts the balance between p53 and MDM2, further promoting cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, and how are intermediates validated?

- Methodology : Synthesis typically involves nucleophilic substitution at the 6-position of the indazole core. Cyclopropylmethoxy groups are introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are validated using LC-MS for mass confirmation and ¹H/¹³C NMR to confirm substitution patterns and regioselectivity .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Data Interpretation : Degradation kinetics (first-order rate constants) are calculated, and Arrhenius plots predict shelf-life under standard conditions.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Approach : Use kinase inhibition assays (e.g., JAK/STAT pathway targets) due to structural similarity to indazole-based kinase inhibitors. IC₅₀ values are determined via fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictory results in biological activity data between in vitro and in vivo models be resolved?

- Methodology :

Perform pharmacokinetic studies (plasma/tissue distribution) to assess bioavailability.

Q. What strategies optimize the selectivity of this compound for specific kinase targets?

- Approach :

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the 1-position of the indazole to reduce off-target binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Compare with co-crystal structures of related inhibitors .

- Validation : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios .

Q. How do solvent polarity and hydrogen-bonding propensity influence the compound’s solubility and crystallinity?

- Methodology :

- Solubility Screening : Use the shake-flask method in 12 solvents (e.g., DMSO, ethanol, water) at 25°C.

- Crystallography : Grow single crystals via slow evaporation (acetonitrile/water) and analyze X-ray diffraction patterns to correlate crystal packing with solvent parameters .

Q. What statistical methods address batch-to-batch variability in biological replicate experiments?

- Methodology :

- ANOVA with Tukey’s post-hoc test to compare means across batches.

Contradiction Analysis & Advanced Design

Q. How to resolve discrepancies between computational predictions and experimental IC₅₀ values?

- Root Cause Analysis :

Validate force field parameters in docking simulations (e.g., AMBER vs. CHARMM).

Q. What longitudinal study designs assess chronic toxicity in preclinical models?

- Design :

- Dosing : Administer 10–100 mg/kg orally for 28 days in rodents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.